Boc-Lys(Z)-OH
Overview
Description
Boc-Lys(Z)-OH, also known as Nε-Z-Nα-Boc-L-lysine, is an N-terminal protected amino acid used in solid-phase peptide synthesis (SPPS) to make peptides containing Nepsilon protected lysyl side chains .
Synthesis Analysis
Boc-Lys(Z)-OH can be synthesized from N-Boc-protected α-amino acid derivatives using T3P® as an activating reagent .
Molecular Structure Analysis
The empirical formula of Boc-Lys(Z)-OH is C19H28N2O6 and its molecular weight is 380.44 g/mol .
Chemical Reactions Analysis
Boc-Lys(Z)-OH has been used in the model coupling reactions of [emim][Boc-Ala] with H-L-phenylalanine-HMPB-ChemMatrix resin .
Physical And Chemical Properties Analysis
Scientific Research Applications
Peptide Synthesis : Boc-Lys(Z)-OH is used in the synthesis of polypeptides, which are crucial in understanding human physiological processes and developing treatments for diseases. It serves as a key intermediate in the production of peptides like Fmoc-L-Lys(Boc)-Gly-OH (Zhao Yi-nan & Melanie Key, 2013).
Biological Activity : This compound is employed in the creation of biologically active peptides, such as opioid peptides, where its modification can lead to increased resistance to degradation by enzymes (J. Izdebski et al., 2007).
Advanced Peptide Syntheses : It's used in the synthesis of complex peptides, including segments of ACTH, somatostatin, and human β-endorphin, indicating its significance in the preparation of medically relevant peptides (J. M. Scott et al., 1981).
Redox Derivatives Synthesis : It aids in creating redox derivatives of lysine and related peptides, useful in engineering light-harvesting proteins and photovoltaic cells (B. Peek et al., 2009).
Polypeptide Model Compounds : Its role extends to the synthesis of amphiphilic α-helical peptides, critical for understanding peptide structures and functions (G. Osapay & John W. Taylor, 1990).
Genome Editing Applications : It's utilized in controlled genome editing, enabling acute regulation of Cas9-mediated mammalian genome editing, which is essential for therapeutic applications and gene drives (Toru Suzuki et al., 2018).
Nanotechnology : Boc-Lys(Z)-OH is used in the functionalization of carbon nanotubes, providing a robust standard for amine-modifying these materials, which has implications in biomedical applications (J. Mulvey et al., 2014).
Safety And Hazards
Future Directions
Boc-Lys(Z)-OH has potential applications in cancer therapy. A new prodrug strategy for selective cancer therapy utilizes increased histone deacetylase (HDAC) and tumour-associated protease activities produced in malignant cancer cells. By coupling an acetylated lysine group to puromycin, a masked cytotoxic agent is created, which is serially activated by HDAC and an endogenous protease cathepsin L (CTSL) that remove the acetyl group first and then the unacetylated lysine group liberating puromycin .
properties
IUPAC Name |
(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-6-(phenylmethoxycarbonylamino)hexanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H28N2O6/c1-19(2,3)27-18(25)21-15(16(22)23)11-7-8-12-20-17(24)26-13-14-9-5-4-6-10-14/h4-6,9-10,15H,7-8,11-13H2,1-3H3,(H,20,24)(H,21,25)(H,22,23)/t15-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BDHUTRNYBGWPBL-HNNXBMFYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CCCCNC(=O)OCC1=CC=CC=C1)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H](CCCCNC(=O)OCC1=CC=CC=C1)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H28N2O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50883840 | |
Record name | L-Lysine, N2-[(1,1-dimethylethoxy)carbonyl]-N6-[(phenylmethoxy)carbonyl]- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50883840 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
380.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Boc-Lys(Z)-OH | |
CAS RN |
2389-45-9 | |
Record name | N2-[(1,1-Dimethylethoxy)carbonyl]-N6-[(phenylmethoxy)carbonyl]-L-lysine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2389-45-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | L-Lysine, N2-[(1,1-dimethylethoxy)carbonyl]-N6-[(phenylmethoxy)carbonyl]- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | L-Lysine, N2-[(1,1-dimethylethoxy)carbonyl]-N6-[(phenylmethoxy)carbonyl]- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50883840 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | N2-[(1,1-dimethylethoxy)carbonyl]-N6-[(phenylmethoxy)carbonyl]-L-lysine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.017.475 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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